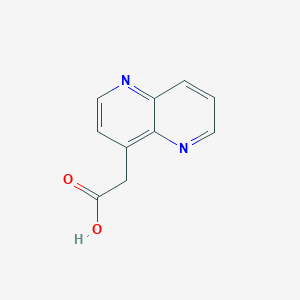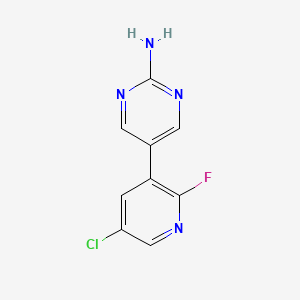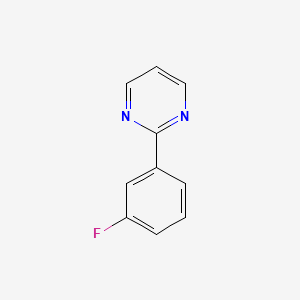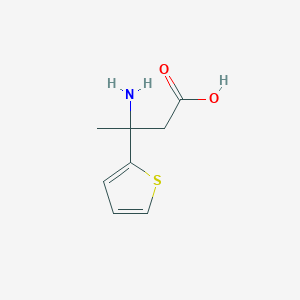
3-Amino-3-(thiophen-2-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(thiophen-2-YL)butanoic acid is an organic compound that features a thiophene ring attached to a butanoic acid backbone with an amino group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(thiophen-2-YL)butanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(thiophen-2-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(thiophen-2-YL)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(thiophen-2-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The amino group may also play a role in binding to biological targets, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(thiophen-2-yl)propanoic acid: Similar structure but with a propanoic acid backbone.
Thiophene-2-carboxylic acid: Lacks the amino group and butanoic acid backbone.
2-Aminothiophene: Contains an amino group but lacks the butanoic acid backbone.
Uniqueness
3-Amino-3-(thiophen-2-YL)butanoic acid is unique due to the presence of both the thiophene ring and the butanoic acid backbone with an amino group at the third carbon. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11NO2S |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
3-amino-3-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-8(9,5-7(10)11)6-3-2-4-12-6/h2-4H,5,9H2,1H3,(H,10,11) |
Clave InChI |
UASNKCXOYBOTGT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)(C1=CC=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
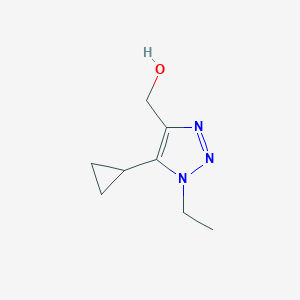

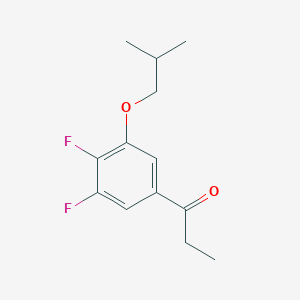
![5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083699.png)
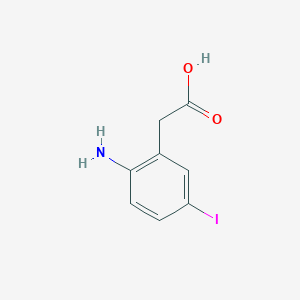
![[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine](/img/structure/B13083709.png)

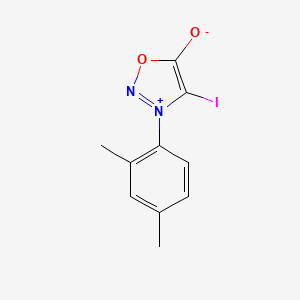
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)
